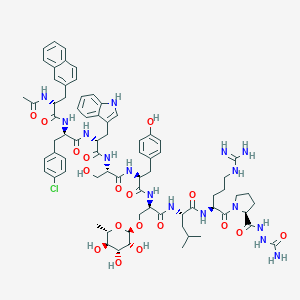
Ramorelix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ramorelix est un antagoniste glycosylé de la gonadolibérine qui a été initialement développé et breveté par Hoechst A.-G. en tant qu'agent anticancéreux. Il fonctionne comme un agoniste du récepteur de l'hormone de libération de la gonadotropine et a été étudié pour son potentiel dans le traitement de diverses néoplasies et maladies urogénitales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Ramorelix implique la préparation de sa séquence peptidique, qui comprend l'incorporation d'acides aminés spécifiques dans un ordre défini. Le processus implique généralement la synthèse peptidique en phase solide (SPPS), où la chaîne peptidique est assemblée étape par étape sur un support solide. Les conditions de réaction comprennent l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle
Pour la production industrielle, this compound peut être formulé en microparticules à libération lente ou en implants utilisant des polymères biodégradables tels que le polylactide-co-glycolide (PLGA). Ces formulations permettent une libération contrôlée du médicament sur une période prolongée, améliorant ainsi son efficacité thérapeutique .
Analyse Des Réactions Chimiques
Types de réactions
Ramorelix subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau de résidus d'acides aminés spécifiques, conduisant à la formation de produits oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les ponts disulfure au sein de la structure peptidique.
Substitution : Les réactions de substitution peuvent être utilisées pour introduire des groupes fonctionnels spécifiques ou modifier ceux existants.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions chimiques de this compound comprennent :
Agents oxydants : Peroxyde d'hydrogène (H₂O₂) et autres peroxydes.
Agents réducteurs : Dithiothréitol (DTT) et tris(2-carboxyethyl)phosphine (TCEP).
Réactifs de substitution : Divers agents alkylants et nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner la rupture des ponts disulfure .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Étudié pour son rôle dans la régulation de la libération de gonadotropine et ses effets sur la physiologie reproductive.
Médecine : Exploré en tant qu'agent thérapeutique pour le traitement des cancers hormono-dépendants, tels que le cancer de la prostate et le cancer du sein. .
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste du récepteur de l'hormone de libération de la gonadotropine. Il se lie au récepteur de l'hormone de libération de la gonadotropine (GnRHR) à la surface des cellules hypophysaires, conduisant à l'inhibition de la libération de gonadotropine. Cela se traduit par la suppression de la production de stéroïdes gonadiques, ce qui est bénéfique dans le traitement des cancers hormono-dépendants .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating gonadotropin release and its effects on reproductive physiology.
Medicine: Explored as a therapeutic agent for treating hormone-dependent cancers, such as prostate and breast cancer. .
Industry: Utilized in the development of slow-release drug formulations for sustained therapeutic effects.
Mécanisme D'action
Ramorelix exerts its effects by acting as a gonadotropin-releasing hormone receptor agonist. It binds to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells, leading to the inhibition of gonadotropin release. This results in the suppression of gonadal steroid production, which is beneficial in treating hormone-dependent cancers .
Comparaison Avec Des Composés Similaires
Composés similaires
Busereline : Un autre agoniste de l'hormone de libération de la gonadotropine utilisé dans le traitement des cancers hormono-dépendants.
Leuproreline : Un analogue synthétique nonapeptidique de l'hormone de libération de la gonadotropine utilisé à des fins thérapeutiques similaires.
Cetrorelix : Un antagoniste de l'hormone de libération de la gonadotropine utilisé dans les technologies de procréation assistée.
Unicité de Ramorelix
This compound est unique en raison de sa structure glycosylée, qui améliore sa stabilité et sa biodisponibilité. De plus, sa formulation en microparticules à libération lente permet des effets thérapeutiques soutenus, ce qui en fait une option précieuse pour le traitement à long terme des affections hormono-dépendantes .
Propriétés
Numéro CAS |
136639-71-9 |
|---|---|
Formule moléculaire |
C74H95ClN16O18 |
Poids moléculaire |
1532.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |
Clé InChI |
WDYSQADGBBEGRQ-APSDYLPASA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
Synonymes |
Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


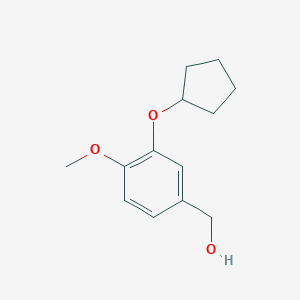
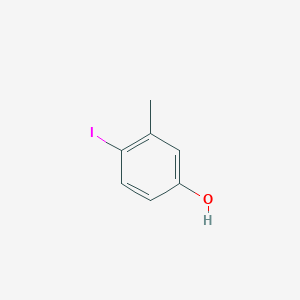
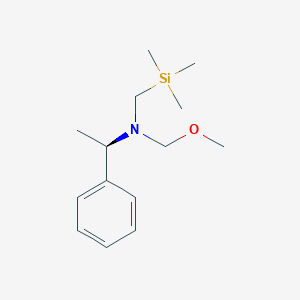
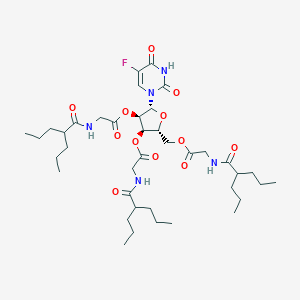
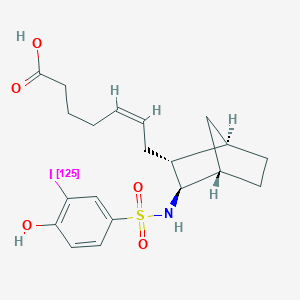
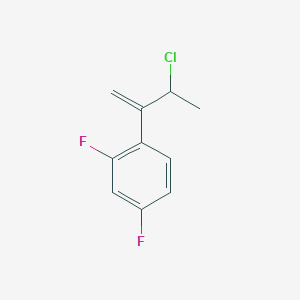

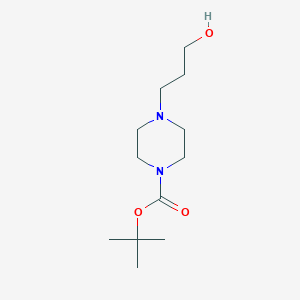
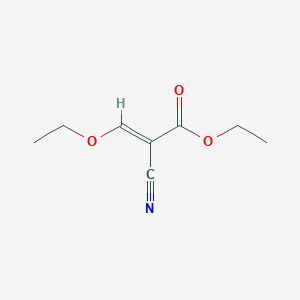
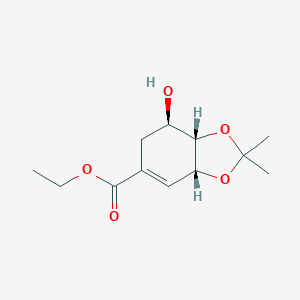
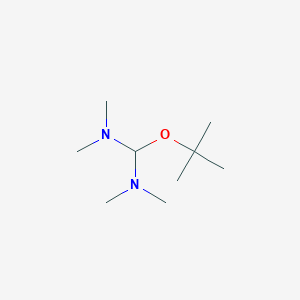
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)

![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
